molecular formula C18H40P2Si4 B14393551 2,2'-(1,2-Phenylene)bis(hexamethyldisilaphosphane) CAS No. 89982-96-7

2,2'-(1,2-Phenylene)bis(hexamethyldisilaphosphane)

Cat. No.: B14393551
CAS No.: 89982-96-7
M. Wt: 430.8 g/mol
InChI Key: SNICMCBJTSLVDZ-UHFFFAOYSA-N
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Description

2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is a chemical compound characterized by its unique structure, which includes a phenylene group flanked by hexamethyldisilaphosphane units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) typically involves the reaction of 1,2-dibromobenzene with hexamethyldisilaphosphane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphane groups can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used in the presence of suitable ligands.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or nitro-substituted derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) has several applications in scientific research:

    Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology and Medicine:

Mechanism of Action

The mechanism by which 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) exerts its effects depends on its application. In catalysis, the phosphane groups coordinate with transition metals, forming active catalytic species that facilitate chemical reactions. The phenylene group can influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(dimethylarsino)benzene: Similar structure but with arsenic atoms instead of phosphorus.

    2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains sulfur atoms and carboxylic acid groups.

    2,2’-[5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)]bis-N-acetamides: Contains tetrazole rings and acetamide groups.

Uniqueness

2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is unique due to the presence of hexamethyldisilaphosphane units, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.

Properties

CAS No.

89982-96-7

Molecular Formula

C18H40P2Si4

Molecular Weight

430.8 g/mol

IUPAC Name

[2-bis(trimethylsilyl)phosphanylphenyl]-bis(trimethylsilyl)phosphane

InChI

InChI=1S/C18H40P2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18(17)20(23(7,8)9)24(10,11)12/h13-16H,1-12H3

InChI Key

SNICMCBJTSLVDZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P(C1=CC=CC=C1P([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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